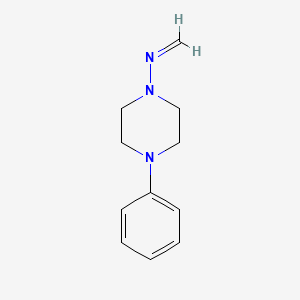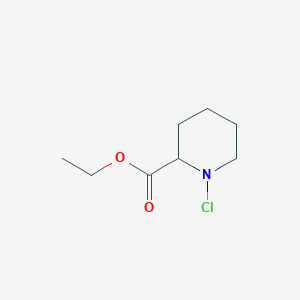
4-Hydroxy-2,6-dipropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,6-dipropylbenzaldehyde is an organic compound with the molecular formula C13H18O2 It is a derivative of benzaldehyde, featuring hydroxyl and propyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-dipropylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzene ring.
Alkylation: Introduction of propyl groups at the 2 and 6 positions of the benzene ring.
One common method involves the reaction of 4-hydroxybenzaldehyde with propyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2,6-dipropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Hydroxy-2,6-dipropylbenzoic acid.
Reduction: 4-Hydroxy-2,6-dipropylbenzyl alcohol.
Substitution: 4-Alkoxy-2,6-dipropylbenzaldehyde or 4-Acyl-2,6-dipropylbenzaldehyde.
Applications De Recherche Scientifique
4-Hydroxy-2,6-dipropylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,6-dipropylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target molecules and inducing biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the propyl groups, making it less hydrophobic and potentially less bioactive.
2,6-Dipropylbenzaldehyde: Lacks the hydroxyl group, which may reduce its reactivity and biological activity.
4-Hydroxy-3,5-dipropylbenzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
4-Hydroxy-2,6-dipropylbenzaldehyde is unique due to the specific positioning of the hydroxyl and propyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-hydroxy-2,6-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-3-5-10-7-12(15)8-11(6-4-2)13(10)9-14/h7-9,15H,3-6H2,1-2H3 |
Clé InChI |
AUZLQPCNNFJVFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC(=C1C=O)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)




![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)


![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)





